2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide is an organic compound characterized by its unique chemical structure, which includes a sulfonyl group, a chlorophenyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonyl methylamine. This intermediate is then reacted with 3-methylsulfanylphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfonylphenyl)acetamide.
Reduction: The major product is 2-[(4-chlorophenyl)sulfanyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and chlorophenyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
- 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-19(24(21,22)15-8-6-12(17)7-9-15)11-16(20)18-13-4-3-5-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVJTLUQOGPSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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